3-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
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Overview
Description
3-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a complex organic compound that features a triazole ring, a phenol group, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves multiple stepsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenol group, leading to the formation of quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group can lead to quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
3-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol involves its interaction with specific molecular targets. The triazole ring and phenol group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The tert-butylphenyl group can enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the triazole ring and phenol group.
Phenol: Contains the phenol group but lacks the triazole ring and tert-butylphenyl group.
1,2,4-Triazole: Contains the triazole ring but lacks the phenol and tert-butylphenyl groups.
Uniqueness
3-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is unique due to its combination of a triazole ring, phenol group, and tert-butylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in the individual components .
Properties
Molecular Formula |
C19H20N4OS |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4OS/c1-19(2,3)15-9-7-14(8-10-15)17-21-22-18(25)23(17)20-12-13-5-4-6-16(24)11-13/h4-12,24H,1-3H3,(H,22,25)/b20-12+ |
InChI Key |
BQRIMHPZQFEGSA-UDWIEESQSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
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